

Application of (11Z)-3-Oxoctadecenoyl-CoA in Drug Discovery: A Prospective Guide

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Compound of Interest

Compound Name: (11Z)-3-oxooctadecenoyl-CoA

Cat. No.: B15549124

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Disclaimer: Direct experimental data on the specific applications of **(11Z)-3-oxooctadecenoyl-CoA** in drug discovery is limited in publicly available literature. The following application notes and protocols are based on the established roles of analogous long-chain and unsaturated 3-oxoacyl-CoA molecules in fatty acid metabolism and are intended to serve as a prospective guide for researchers. The proposed applications and methodologies are therefore hypothetical and will require experimental validation.

Introduction

(11Z)-3-Oxoctadecenoyl-CoA is a long-chain, monounsaturated 3-oxoacyl-coenzyme A thioester. As an intermediate in fatty acid metabolism, it holds potential as a valuable tool for drug discovery, particularly in the investigation of enzymes involved in fatty acid elongation and β -oxidation. These pathways are crucial for cellular energy homeostasis, membrane biosynthesis, and the production of signaling molecules. Dysregulation of fatty acid metabolism is implicated in a range of diseases, including metabolic syndrome, cancer, and inflammatory disorders, making the enzymes in these pathways attractive therapeutic targets.

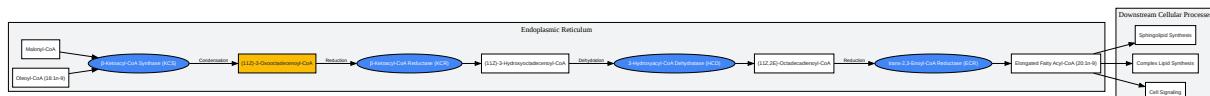
This document provides a framework for utilizing **(11Z)-3-oxooctadecenoyl-CoA** as a specific substrate to characterize the activity of enzymes involved in the metabolism of C18 unsaturated fatty acids and to screen for potential modulators of these enzymes.

Potential Applications in Drug Discovery

- Enzyme Characterization: **(11Z)-3-Oxoctadecenoyl-CoA** can be used as a substrate to determine the kinetic parameters of enzymes such as 3-oxoacyl-CoA reductases and 3-hydroxyacyl-CoA dehydratases, which are components of the fatty acid elongase complex, as well as 3-ketoacyl-CoA thiolases involved in peroxisomal β -oxidation.
- High-Throughput Screening (HTS): Assays utilizing **(11Z)-3-Oxoctadecenoyl-CoA** can be developed for HTS campaigns to identify small molecule inhibitors or activators of specific enzymes in the fatty acid metabolism pathways.
- Mechanism of Action Studies: For identified lead compounds, **(11Z)-3-Oxoctadecenoyl-CoA** can be employed in mechanistic studies to elucidate the mode of inhibition or activation.
- Probing Substrate Specificity: This molecule can be used in comparative studies to investigate the substrate specificity of various enzyme isoforms for unsaturated versus saturated and long-chain versus very-long-chain fatty acyl-CoAs.

Hypothetical Signaling and Metabolic Context

(11Z)-3-Oxoctadecenoyl-CoA is an intermediate in the elongation of oleoyl-CoA (18:1n-9) to longer chain fatty acids. This process is critical for the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of sphingolipids and other complex lipids. The enzymes involved in this pathway are potential targets for therapeutic intervention in diseases characterized by altered lipid metabolism.



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Hypothetical Fatty Acid Elongation Pathway of Oleoyl-CoA.

Data Presentation

As no direct quantitative data for the interaction of **(11Z)-3-oxooctadecenoyl-CoA** with specific enzymes is available, the following table is a template for researchers to populate with their experimental findings. It is based on typical kinetic parameters measured for enzymes involved in fatty acid metabolism.

Enzyme Target	Substrate	Apparent Km (μ M)	Vmax (nmol/min/mg)	IC50 of Inhibitor X (μ M)
β -Ketoacyl-CoA Reductase (KCR)	(11Z)-3-Oxoctadecenoyl-CoA	Data to be determined	Data to be determined	Data to be determined
3-Ketoacyl-CoA Thiolase 1	(11Z)-3-Oxoctadecenoyl-CoA	Data to be determined	Data to be determined	Data to be determined
Other potential targets	(11Z)-3-Oxoctadecenoyl-CoA	Data to be determined	Data to be determined	Data to be determined

Experimental Protocols

The following is a detailed, hypothetical protocol for a spectrophotometric assay to measure the activity of a β -Ketoacyl-CoA Reductase (KCR) using **(11Z)-3-oxooctadecenoyl-CoA** as a substrate. This assay monitors the oxidation of NADPH, which can be measured as a decrease in absorbance at 340 nm.

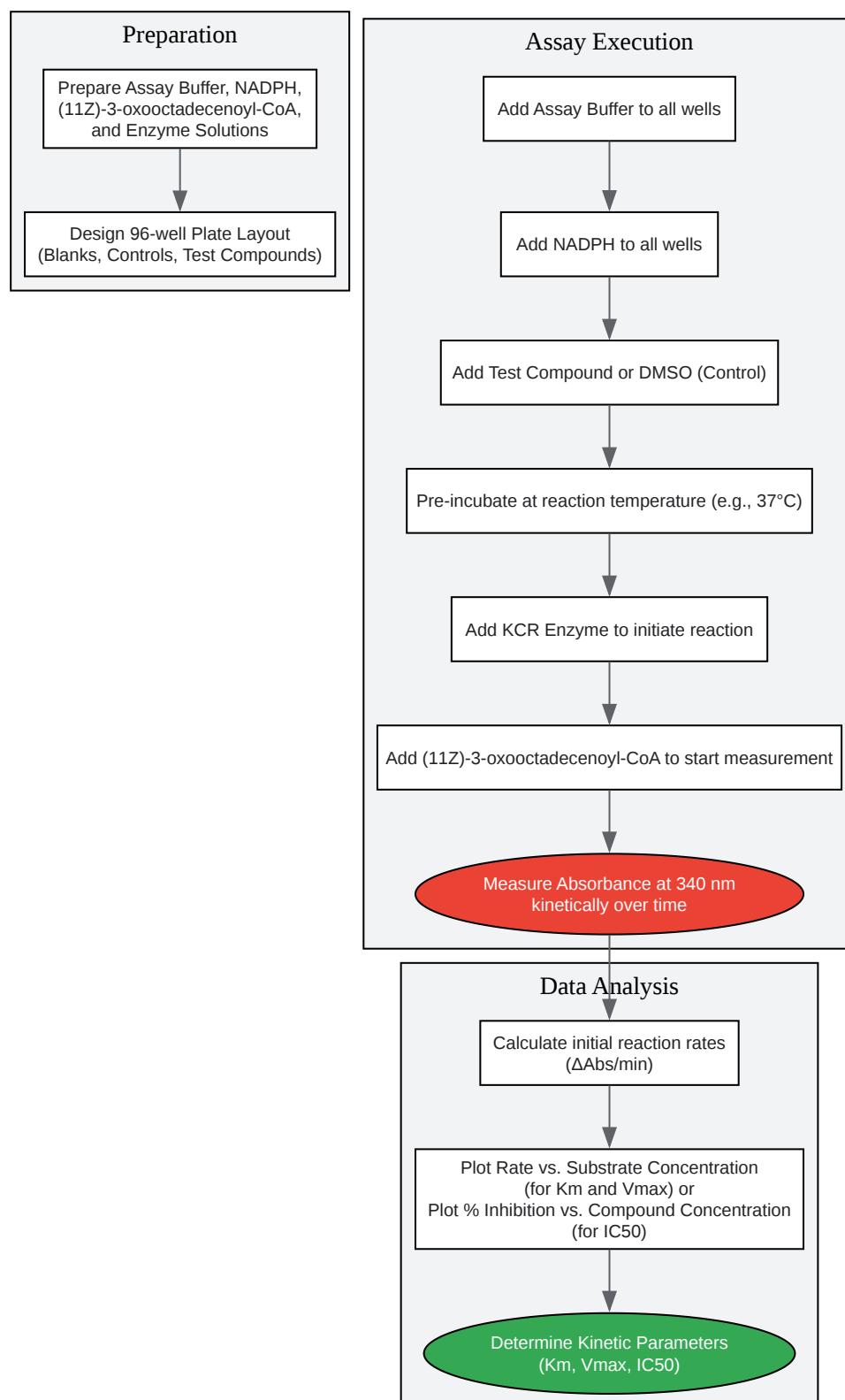
Application Protocol 1: β -Ketoacyl-CoA Reductase (KCR) Activity Assay

Objective: To determine the kinetic parameters of a purified or recombinant KCR enzyme and to screen for its inhibitors using **(11Z)-3-oxooctadecenoyl-CoA**.

Materials:

- Purified or recombinant KCR enzyme
- **(11Z)-3-Oxoctadecenoyl-CoA** solution (in a suitable buffer, e.g., 20 mM Tris-HCl, pH 7.4)
- NADPH solution (in assay buffer)
- Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5, containing 1 mM EDTA
- Test compounds (inhibitors/activators) dissolved in DMSO
- 96-well UV-transparent microplate
- Microplate spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow:

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